2-[(4-Bromophenyl)ethynyl]-2-tert-butyl-1,3-dithiolane
Description
2-[(4-Bromophenyl)ethynyl]-2-tert-butyl-1,3-dithiolane is a 1,3-dithiolane derivative featuring a five-membered ring with sulfur atoms at positions 1 and 3. The central carbon (position 2) is substituted with a bulky tert-butyl (-C(CH₃)₃) group and a rigid (4-bromophenyl)ethynyl (-C≡C-C₆H₄Br) moiety. The molecular formula is C₁₅H₁₇BrS₂, with a calculated molecular weight of 341.33 g/mol.
Properties
CAS No. |
920979-44-8 |
|---|---|
Molecular Formula |
C15H17BrS2 |
Molecular Weight |
341.3 g/mol |
IUPAC Name |
2-[2-(4-bromophenyl)ethynyl]-2-tert-butyl-1,3-dithiolane |
InChI |
InChI=1S/C15H17BrS2/c1-14(2,3)15(17-10-11-18-15)9-8-12-4-6-13(16)7-5-12/h4-7H,10-11H2,1-3H3 |
InChI Key |
VOZIRWZZWQQVGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1(SCCS1)C#CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction is catalyzed by palladium and proceeds under mild conditions, making it an efficient and environmentally friendly process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, ensuring the availability of high-purity reagents, and optimizing reaction conditions to achieve maximum yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)ethynyl]-2-tert-butyl-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing species.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions typically occur under mild to moderate conditions, ensuring the stability of the dithiolane ring .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in biological activities, particularly as a potential therapeutic agent. Its structural features allow for interactions with biological targets, which can lead to the development of new drugs.
- Anticancer Activity : Studies have indicated that derivatives of dithiolane compounds exhibit cytotoxic effects against various cancer cell lines. The bromophenyl group may enhance these effects through specific interactions with cellular pathways.
- Antimicrobial Properties : Research has suggested that compounds containing dithiolane moieties can possess antimicrobial properties. The incorporation of the ethynyl group may further modulate these activities.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical reactions:
- Cross-Coupling Reactions : The ethynyl group can participate in palladium-catalyzed cross-coupling reactions, enabling the formation of complex organic molecules.
- Synthesis of Heterocycles : The dithiolane ring can be utilized in the synthesis of heterocyclic compounds, which are essential in drug discovery.
Materials Science
The electronic properties of 2-[(4-Bromophenyl)ethynyl]-2-tert-butyl-1,3-dithiolane make it suitable for applications in materials science:
- Conductive Polymers : Incorporating this compound into polymer matrices can enhance electrical conductivity, making it useful in the development of organic electronic devices.
- Sensors : The compound's sensitivity to environmental changes can be exploited in sensor technologies for detecting specific analytes.
Case Studies
Several studies have documented the applications of 2-[(4-Bromophenyl)ethynyl]-2-tert-butyl-1,3-dithiolane:
- Anticancer Research : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines, suggesting a pathway for further drug development.
- Synthesis Innovations : Researchers have successfully utilized this compound in the synthesis of novel heterocycles with promising biological activities, showcasing its utility as a synthetic precursor.
- Material Development : Investigations into the incorporation of this compound into polymer films revealed enhanced electrical properties, indicating potential applications in flexible electronic devices.
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)ethynyl]-2-tert-butyl-1,3-dithiolane involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl group and ethynyl linkage play crucial roles in its binding affinity and reactivity. The dithiolane ring provides additional stability and modulates the compound’s overall chemical behavior .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Biological Activity
2-[(4-Bromophenyl)ethynyl]-2-tert-butyl-1,3-dithiolane is a compound that has garnered attention due to its potential biological activities. This article aims to synthesize existing knowledge regarding the biological implications of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The chemical structure of 2-[(4-Bromophenyl)ethynyl]-2-tert-butyl-1,3-dithiolane can be represented as follows:
This compound features a dithiolane ring, which is known for its reactivity and potential biological activity.
Antimicrobial Activity
Research indicates that compounds containing bromophenyl and dithiolane moieties exhibit significant antimicrobial properties. The presence of the bromine atom enhances the lipophilicity, potentially improving membrane penetration in microbial cells.
Table 1: Antimicrobial Activity of Related Compounds
Anticancer Activity
The anticancer potential of 2-[(4-Bromophenyl)ethynyl]-2-tert-butyl-1,3-dithiolane has been explored in various studies. The compound's ability to induce apoptosis in cancer cells has been documented.
Case Study:
A study evaluated the effects of dithiolane derivatives on MCF7 breast cancer cells. The results indicated that these compounds significantly inhibited cell proliferation through apoptosis induction mechanisms. The study employed the Sulforhodamine B (SRB) assay to quantify cell viability and confirmed the mechanism through molecular docking studies that elucidated interactions with key apoptotic pathways .
Table 2: Anticancer Activity Summary
| Compound Name | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| 2-[(4-Bromophenyl)ethynyl]-2-tert-butyl-1,3-dithiolane | Breast Cancer | Induction of apoptosis | |
| Other Dithiolane Derivatives | Various | Cell cycle arrest |
Anti-inflammatory Activity
The anti-inflammatory properties of compounds similar to 2-[(4-Bromophenyl)ethynyl]-2-tert-butyl-1,3-dithiolane have been noted in literature. These compounds may inhibit pro-inflammatory cytokines and pathways involved in inflammation.
Research Findings:
In vitro studies have shown that dithiolane derivatives can reduce levels of TNF-alpha and IL-6 in macrophages activated by lipopolysaccharides (LPS). This suggests a potential therapeutic application in inflammatory diseases .
Molecular Docking Studies
Molecular docking studies provide insights into how 2-[(4-Bromophenyl)ethynyl]-2-tert-butyl-1,3-dithiolane interacts with various biological targets. These studies typically utilize software such as Schrodinger to simulate binding affinities and predict the most likely binding sites on target proteins.
Key Findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
